Cas no 7598-48-3 ( )

  structure
  structure
Nome del prodotto: 
Numero CAS:7598-48-3
MF:C27H30O13
MW:562.519309520721
CID:982282
PubChem ID:345517

  Proprietà chimiche e fisiche

Nomi e identificatori

    • PICROPODOPHYLLIN, 4'-DEMETHYL-B-D-GLUCOSIDE
    • (5aS)-10-Aethoxy-5c-(4-aethoxy-3,5-dimethoxy-phenyl)-(5ar,8ac)-5,8,8a,9-tetrahydro-5aH-furo[3',4',6,7]naphtho[2,3-d][1,3]dioxol-6-on
    • (5aS)-10-ethoxy-5c-(4-ethoxy-3,5-dimethoxy-phenyl)-(5ar,8ac)-5,8,8a,9-tetrahydro-5aH-furo[3',4',6,7]naphtho[2,3-d][1,3]dioxol-6-one
    • AC1L7OH8
    • Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5ah)-one, 9-(beta-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, (5R,5aS,8aR,9R)-
    • 7598-48-3
    • Picropodophyllotoxin, 4'-demethyl-, beta-D-glucoside
    • PICROPODOPHYLLOTOXIN, 4'-DEMETHYL-, .BETA.-D-GLUCOSIDE
    • 4'-Demethylpicropodophyllin, beta-D-glucopyranoside
    • FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE, 9-(.BETA.-D-GLUCOPYRANOSYLOXY)-5,8,8A,9-TETRAHYDRO-5-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-, (5R,5AS,8AR,9R)-
    • NSC-403178
    • 6I1J8IM5I7
    • PICROPODOPHYLLIN, 4'-DEMETHYL-, .BETA.-D-GLUCOPYRANOSIDE
    • Picropodophyllin, 4'-demethyl-, beta-D-glucopyranoside
    • UNII-6I1J8IM5I7
    • 4'-DEMETHYLPICROPODOPHYLLIN, .BETA.-D-GLUCOPYRANOSIDE
    • NSC403178
    • Compound NP-008103
    • AKOS040739379
    • ZINC05731952
    •  
    • Inchi: InChI=1S/C27H30O13/c1-34-16-3-10(4-17(35-2)21(16)29)19-11-5-14-15(38-9-37-14)6-12(11)25(13-8-36-26(33)20(13)19)40-27-24(32)23(31)22(30)18(7-28)39-27/h3-6,13,18-20,22-25,27-32H,7-9H2,1-2H3/t13-,18+,19+,20+,22+,23-,24+,25-,27-/m0/s1
    • Chiave InChI: FOVRGQUEGRCWPD-BWWOSRAGSA-N
    • Sorrisi: COC1=C(C(=CC(=C1)[C@@H]2C3=CC4=C(C=C3[C@@H]([C@H]5COC(=O)[C@H]52)O[C@H]6[C@@H]([C@H]([C@@H]([C@@H](CO)O6)O)O)O)OCO4)OC)O

Proprietà calcolate

  • Massa esatta: 562.16900
  • Massa monoisotopica: 562.16864101g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 6
  • Complessità: 892
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 9
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.2
  • Superficie polare topologica: 183Ų

Proprietà sperimentali

  • PSA: 182.83000
  • LogP: -0.06960

  Letteratura correlata

Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd